molecular formula C17H18N2O3 B5779376 N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide

Cat. No.: B5779376
M. Wt: 298.34 g/mol
InChI Key: WVSOXLIYZFKMHA-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide is an organic compound characterized by the presence of a nitro group, a phenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 2-methyl-3-nitroaniline with 4-phenylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Reduction: The major product of the reduction reaction is N-(2-methyl-3-aminophenyl)-4-phenylbutanamide.

    Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    2-methyl-3-nitrophenylacetic acid: Contains a carboxylic acid group instead of an amide group.

    2-methyl-3-nitrophenol: Contains a hydroxyl group instead of an amide group.

Uniqueness

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a phenylbutanamide backbone allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13-15(10-6-11-16(13)19(21)22)18-17(20)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11H,5,9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSOXLIYZFKMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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